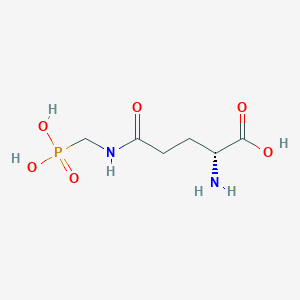
N5-(phosphonomethyl)-d-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(phosphonomethyl)-d-glutamine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of glutamine, modified with a phosphonomethyl group, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(phosphonomethyl)-d-glutamine typically involves the reaction of d-glutamine with phosphonomethylating agents. One common method includes the use of glycine and the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) as intermediates . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of environmentally friendly oxidants and catalysts to reduce waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N5-(phosphonomethyl)-d-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N5-(phosphonomethyl)-d-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which N5-(phosphonomethyl)-d-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N5-(phosphonomethyl)-d-glutamine include other phosphonomethyl derivatives and glutamine analogs. Examples include N-(phosphonomethyl)-glycine (glyphosate) and other phosphonomethylated amino acids .
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phosphonomethyl groups and d-glutamine. This unique combination imparts distinct chemical and biological characteristics that differentiate it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and applications in research and industry make it a valuable subject of study.
Propiedades
Fórmula molecular |
C6H13N2O6P |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1 |
Clave InChI |
GWOPGJQZELPHHS-SCSAIBSYSA-N |
SMILES isomérico |
C(CC(=O)NCP(=O)(O)O)[C@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NCP(=O)(O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


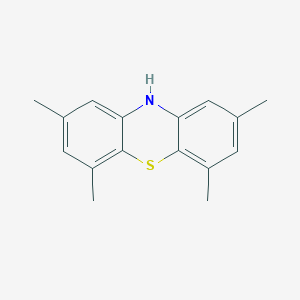
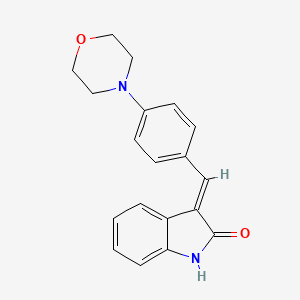

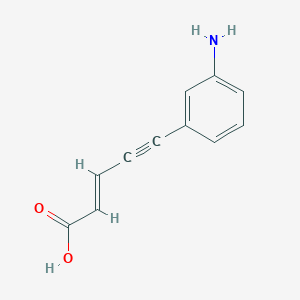
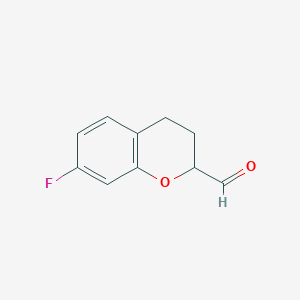
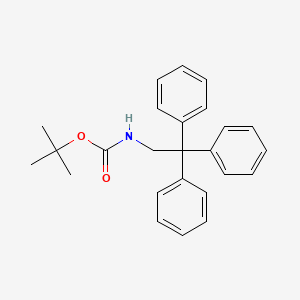
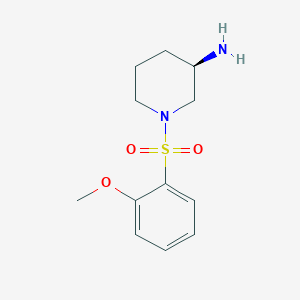

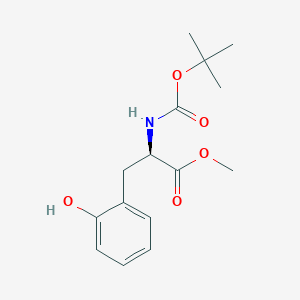
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
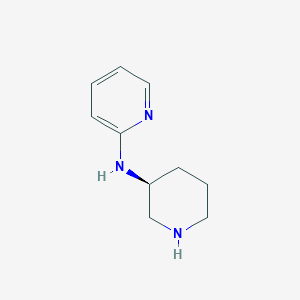
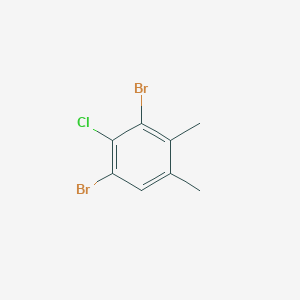
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
